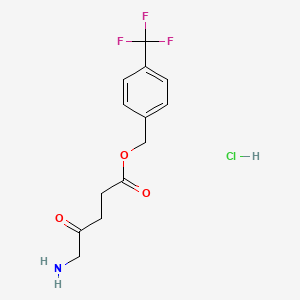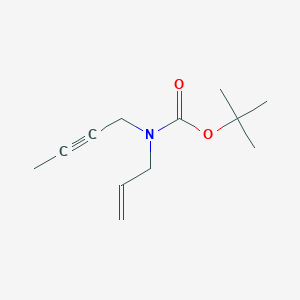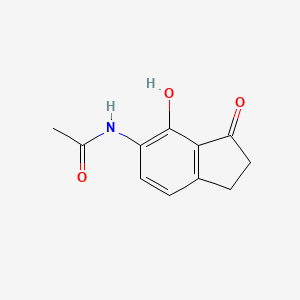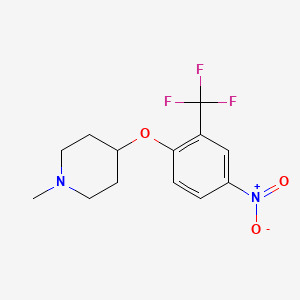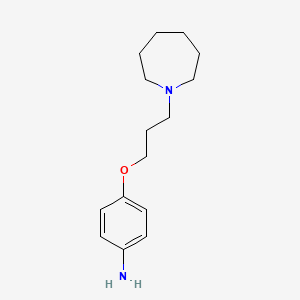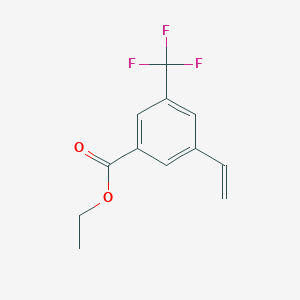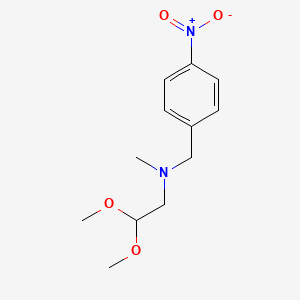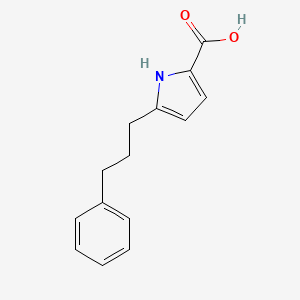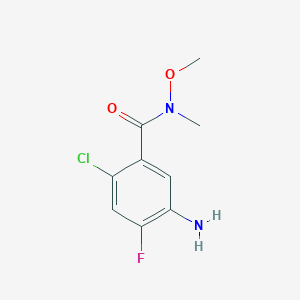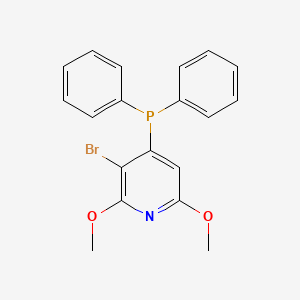
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine
描述
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine is an organophosphorus compound that features a pyridine ring substituted with bromine, diphenylphosphanyl, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce phosphine oxides.
科学研究应用
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-(diphenylphosphanyl)pyridine
- 2,6-Dimethoxypyridine
- 4-(Diphenylphosphanyl)-2,6-dimethoxypyridine
Uniqueness
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.
属性
分子式 |
C19H17BrNO2P |
|---|---|
分子量 |
402.2 g/mol |
IUPAC 名称 |
(3-bromo-2,6-dimethoxypyridin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C19H17BrNO2P/c1-22-17-13-16(18(20)19(21-17)23-2)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI 键 |
NYNONSMONJOUDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
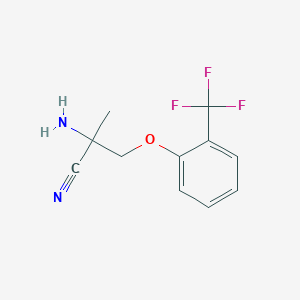
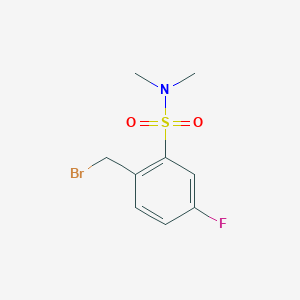
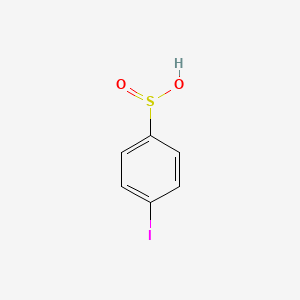
![5-[1-(3,5-Difluoro-phenyl)-ethyl]-2-fluoro-benzonitrile](/img/structure/B8445936.png)

